molecular formula C7H12O2 B3049929 4-Pentenoic acid, 4-methyl-, methyl ester CAS No. 2258-59-5

4-Pentenoic acid, 4-methyl-, methyl ester

Cat. No.: B3049929
CAS No.: 2258-59-5
M. Wt: 128.17 g/mol
InChI Key: GTGLSKYONBFMMS-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 4-methyl-, methyl ester, also known as methyl 4-methyl-4-pentenoate, is an organic compound with the molecular formula C7H12O2. It is a methyl ester derivative of 4-methyl-4-pentenoic acid. This compound is characterized by the presence of a double bond in its structure, making it an unsaturated ester. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentenoic acid, 4-methyl-, methyl ester can be synthesized through the esterification of 4-methyl-4-pentenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 4-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: The major products include 4-methyl-4-pentenoic acid and other oxidized derivatives.

    Reduction: The major product is 4-methyl-4-penten-1-ol.

    Substitution: Halogenated derivatives such as 4-bromo-4-methyl-4-pentenoic acid.

Scientific Research Applications

4-Pentenoic acid, 4-methyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-pentenoic acid, 4-methyl-, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. The double bond in its structure allows it to participate in addition reactions, which can lead to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the presence of the ester group and the double bond, which determine its behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid, methyl ester: Similar structure but lacks the methyl group at the 4-position.

    4-Methylpentanoic acid, methyl ester: Similar structure but lacks the double bond.

    3-Pentenoic acid, methyl ester: Similar structure but with the double bond at a different position.

Uniqueness

4-Pentenoic acid, 4-methyl-, methyl ester is unique due to the presence of both a double bond and a methyl group at the 4-position. This combination of structural features imparts distinct chemical properties, making it a valuable compound in various chemical reactions and industrial applications.

Properties

IUPAC Name

methyl 4-methylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGLSKYONBFMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338524
Record name 4-Pentenoic acid, 4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2258-59-5
Record name 4-Pentenoic acid, 4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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